1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole
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Overview
Description
The compound “1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole” is a type of imidazole derivative. Imidazoles are a type of heterocyclic aromatic organic compound that consists of a five-membered ring with two non-adjacent nitrogen atoms. They are a key component in many biologically important molecules .
Molecular Structure Analysis
The molecular structure of this compound would consist of an imidazole ring substituted with a 3-chlorophenyl group at the 1-position, an ethylthio group at the 2-position, and a p-tolyl group at the 5-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring, phenyl groups, and ethylthio group would likely contribute to its polarity, solubility, and reactivity .Scientific Research Applications
- 1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole has demonstrated potent antifungal properties. It inhibits the growth of fungal pathogens by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. Researchers explore its potential as a therapeutic agent against fungal infections, including candidiasis and dermatophytosis .
- Studies have investigated the anticancer effects of this compound. It appears to inhibit cancer cell proliferation by disrupting cell cycle progression and inducing apoptosis. Researchers explore its use in combination with other chemotherapeutic agents to enhance treatment efficacy .
- The sulfur atom in the ethylthio group allows 1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole to act as a metal ion chelator. It can bind to transition metal ions, affecting their bioavailability and potentially influencing cellular processes. Researchers study its metal-binding properties for applications in metal detoxification or targeted drug delivery .
- The compound exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. Researchers investigate its potential as a natural antioxidant in food preservation or as a protective agent against oxidative damage in biological systems .
- 1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole may modulate inflammatory responses. It inhibits pro-inflammatory cytokines and enzymes, suggesting its use in managing inflammatory conditions such as arthritis or inflammatory bowel diseases .
- The compound’s unique structure makes it an interesting candidate for pesticide development. Researchers explore its insecticidal or fungicidal properties, aiming to create environmentally friendly alternatives to conventional pesticides .
Antifungal Activity
Anticancer Potential
Metal Ion Chelation
Antioxidant Properties
Anti-inflammatory Effects
Pesticide Development
Mechanism of Action
Future Directions
The future directions for this compound would likely depend on its intended use or biological activity. Given the wide range of activities exhibited by imidazole derivatives, there could be many potential applications for this compound in fields such as medicinal chemistry, drug discovery, and organic synthesis .
properties
IUPAC Name |
1-(3-chlorophenyl)-2-ethylsulfanyl-5-(4-methylphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2S/c1-3-22-18-20-12-17(14-9-7-13(2)8-10-14)21(18)16-6-4-5-15(19)11-16/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMRJQHYJSJGAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole |
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